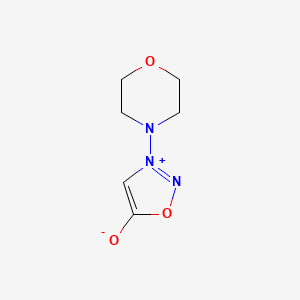
Sydnone, 3-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sydnone, 3-morpholino- is a heterocyclic compound belonging to the sydnone family, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. Sydnone, 3-morpholino- is known for its biological activities and its ability to act as a nitric oxide donor, making it significant in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sydnone, 3-morpholino- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. This reaction forms the sydnone ring structure. A mechanochemical approach, such as ball-milling, has been developed to synthesize sydnones efficiently. This method avoids purification steps and reduces the use of organic solvents .
Industrial Production Methods
Industrial production of sydnone, 3-morpholino- often employs solvent-free mechanochemical methods. These methods are not only efficient but also environmentally friendly, as they minimize the use of harmful solvents and reduce waste .
化学反応の分析
Types of Reactions
Sydnone, 3-morpholino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Sydnone, 3-morpholino- can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, mercury, and boron compounds. For example, sulfur can form unstable sydnone imine sulfides, which can be stabilized by forming methyl thioethers or methyl sulfoxides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce methyl thioethers and methyl sulfoxides .
科学的研究の応用
Sydnone, 3-morpholino- has a wide range of scientific research applications:
作用機序
The mechanism of action of sydnone, 3-morpholino- involves its ability to release nitric oxide. This release can affect various molecular targets and pathways, including the inhibition of human neutrophil degranulation. The compound’s effects are not mediated by cyclic GMP, nitric oxide, or peroxynitrite, but rather by the formation of stable active metabolites .
類似化合物との比較
Similar Compounds
Molsidomine: Another sydnone derivative used as a nitric oxide donor.
Feprosidnine: A sydnone derivative with similar biological activities.
Linsidomine: Known for its vasodilatory effects.
Uniqueness
Sydnone, 3-morpholino- is unique due to its specific structure and ability to release nitric oxide in a controlled manner. This makes it particularly valuable in research and therapeutic applications compared to other similar compounds .
特性
CAS番号 |
27430-81-5 |
|---|---|
分子式 |
C6H9N3O3 |
分子量 |
171.15 g/mol |
IUPAC名 |
3-morpholin-4-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C6H9N3O3/c10-6-5-9(7-12-6)8-1-3-11-4-2-8/h5H,1-4H2 |
InChIキー |
SNYYAQOZQVWIDC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1[N+]2=NOC(=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



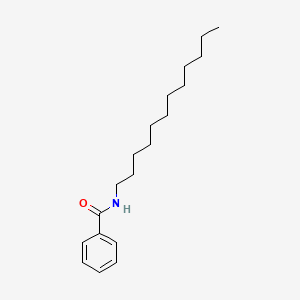
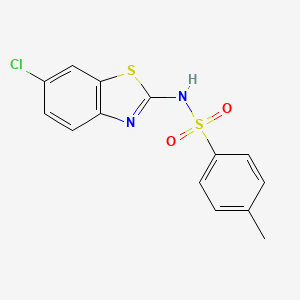

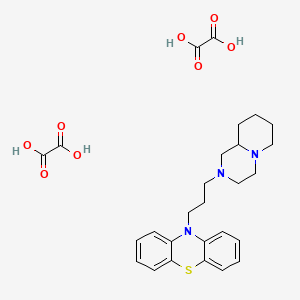
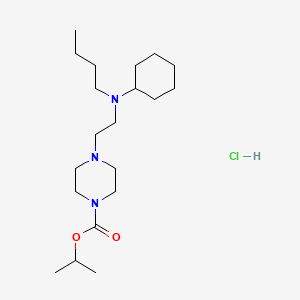
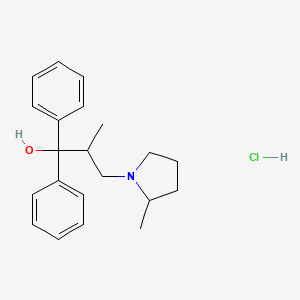
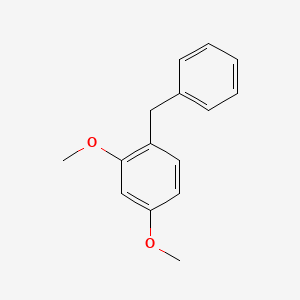
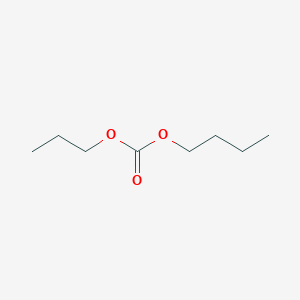
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)

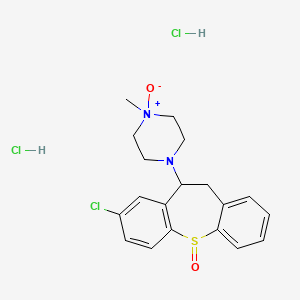
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
